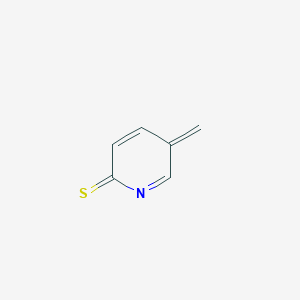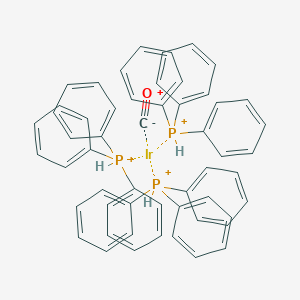![molecular formula C20H23N7Na2O6 B12350680 Disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate](/img/structure/B12350680.png)
Disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate, also known as 5-methyltetrahydrofolic acid disodium salt, is a derivative of folic acid. It is a reduced form of folic acid and serves as a coenzyme in various biological processes. This compound is particularly significant in the field of biochemistry and medicine due to its role in DNA synthesis and repair, as well as its potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate involves several steps. The starting material is typically folic acid, which undergoes reduction to form tetrahydrofolic acid. This is followed by methylation to produce 5-methyltetrahydrofolic acid. The final step involves the addition of disodium to form the disodium salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar steps as described above. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification. The reaction conditions are carefully controlled to prevent oxidation and degradation of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can be reduced to form tetrahydrofolic acid.
Substitution: Various substitution reactions can occur, particularly at the amino and methyl groups
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The reactions are typically carried out under controlled conditions to ensure the stability of the compound .
Major Products
The major products formed from these reactions include various derivatives of tetrahydrofolic acid and its methylated forms. These products are often used in further biochemical applications .
Applications De Recherche Scientifique
Disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: This compound plays a crucial role in DNA synthesis and repair, making it essential for cell growth and division.
Medicine: It is used in the treatment of conditions related to folic acid deficiency, such as anemia and certain types of cancer.
Mécanisme D'action
The mechanism of action of disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate involves its role as a coenzyme in various biochemical pathways. It participates in the transfer of one-carbon units, which are essential for the synthesis of nucleotides and amino acids. The compound targets enzymes such as methylenetetrahydrofolate reductase (MTHFR) and thymidylate synthase, which are involved in DNA synthesis and repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrofolic acid: A reduced form of folic acid, similar in structure but without the methyl group.
Folic acid: The oxidized form, which is less bioavailable compared to its reduced forms.
Leucovorin (folinic acid): Another derivative of folic acid, used in chemotherapy to enhance the effectiveness of certain drugs.
Uniqueness
Disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate is unique due to its high bioavailability and stability. It is more readily absorbed by the body compared to folic acid and other derivatives, making it a preferred choice for therapeutic applications .
Propriétés
Formule moléculaire |
C20H23N7Na2O6 |
|---|---|
Poids moléculaire |
503.4 g/mol |
Nom IUPAC |
disodium;2-[[4-[(2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C20H25N7O6.2Na/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;;/h2-5,12-13,15,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H3,21,23,25,26,31);;/q;2*+1/p-2 |
Clé InChI |
JWVXYXMRNSNOAQ-UHFFFAOYSA-L |
SMILES canonique |
CN1C(CN=C2C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R,3R,4R,5R,6R)-6-[[(2R,3R,4Z,6Z,9R,11R,12S,13S,14R)-12-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-14-hydroxy-9,13-dimethyl-8,16-dioxo-11-(2-oxoethyl)-1-oxacyclohexadeca-4,6-dien-3-yl]methoxy]-4,5-dimethoxy-2-methyloxan-3-yl] 3-methylbutanoate;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12350631.png)



![disodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-dione;hydrate](/img/structure/B12350648.png)




![isobutyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B12350692.png)
![N-[4-[[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-4-oxobutanoyl]piperazin-1-yl]methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)pyrazolidine-3-carboxamide](/img/structure/B12350698.png)
![3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine](/img/structure/B12350701.png)
